11-Hydroxy-8,9-epoxyeicosatrienoic acid is a bioactive lipid compound derived from the metabolism of arachidonic acid through cytochrome P450 epoxygenases. This compound is classified as an epoxyeicosatrienoic acid, which plays significant roles in various physiological processes, including inflammation and vascular function. The specific structure of 11-hydroxy-8,9-epoxyeicosatrienoic acid allows it to interact with biological systems, influencing cellular signaling pathways and modulating responses in various tissues.
11-Hydroxy-8,9-epoxyeicosatrienoic acid is synthesized from arachidonic acid, an essential fatty acid found in cell membranes. The primary metabolic pathway involves cytochrome P450 enzymes, which convert arachidonic acid into several epoxyeicosatrienoic acids, including the 8,9-epoxide form. This compound can be categorized under the broader class of eicosanoids, which are signaling molecules derived from fatty acids.
The synthesis of 11-hydroxy-8,9-epoxyeicosatrienoic acid can be achieved through several methods, primarily focusing on enzymatic and chemical approaches.
The synthesis often requires high-performance liquid chromatography for purification and characterization of the final products. Analytical techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy are utilized to confirm the structure and purity of synthesized compounds.
The molecular structure of 11-hydroxy-8,9-epoxyeicosatrienoic acid consists of a long hydrocarbon chain with multiple double bonds and an epoxide functional group. The presence of a hydroxyl group at the 11-position contributes to its biological activity.
11-Hydroxy-8,9-epoxyeicosatrienoic acid participates in various biochemical reactions:
The mechanism by which 11-hydroxy-8,9-epoxyeicosatrienoic acid exerts its effects involves several pathways:
Research indicates that 11-hydroxy derivatives can inhibit B-cell function and modulate immune responses, suggesting potential therapeutic applications in autoimmune diseases .
11-Hydroxy-8,9-epoxyeicosatrienoic acid is systematically named as 7-[3-((2Z,5Z)-2-hydroxyundeca-3,5-dien-1-yl)oxiran-2-yl]hept-5-enoic acid according to IUPAC conventions. Its molecular formula is C₂₀H₃₂O₄, with a molecular weight of 336.47 g/mol and a CAS registry number of 140460-58-8 [2]. The stereochemical configuration is complex, featuring chiral centers at the epoxide ring (C8-C9) and the hydroxyl-bearing carbon (C11). The compound's full stereodescriptor is (2R-(2α(Z),3α(2R*,3E,5Z))-, indicating specific geometric arrangements around the double bonds at C2-C3 (Z-configuration) and C5-C6 (E-configuration), along with R/S configurations at the epoxide carbons [2] [3]. This precise stereochemistry is biologically significant, as the spatial orientation of the epoxide and hydroxyl groups dictates its interactions with enzymatic targets and receptor binding sites. The compound exists as a mixture of diastereomers due to the chiral epoxide ring, though biological systems may exhibit stereoselectivity in its synthesis and metabolism [3] [8].
HOOC-(CH₂)₃-CH=CH-C8H-O-C9H-CH-CH=CH-(CH₂)₄-CH₂OH| (Z) |\ /| (E) | (Z)| | O | |(CH₂)₅-CH₃ C11-OH
Table 1: Key Chemical Identifiers
Property | Value |
---|---|
IUPAC Name | 7-[3-((2Z,5Z)-2-hydroxyundeca-3,5-dien-1-yl)oxiran-2-yl]hept-5-enoic acid |
Molecular Formula | C₂₀H₃₂O₄ |
Molecular Weight | 336.47 g/mol |
CAS Registry Number | 140460-58-8 |
InChI Key | InChI=1/C₂₀H₃₂O₄/c... |
This epoxy-hydroxy eicosanoid exhibits limited aqueous solubility due to its long aliphatic chain (20 carbons) and predominantly hydrophobic character, though the carboxylic acid and hydroxyl groups confer slight amphiphilicity. It is more soluble in organic solvents like ethanol, methanol, and acetonitrile [2] [7]. The compound's stability is influenced by two labile functional groups: the acid-sensitive epoxide ring and the oxidizable allylic alcohol (C11-OH). Under acidic conditions, the epoxide may undergo hydrolysis to diol species, while the C11 hydroxyl group is susceptible to enzymatic oxidation or dehydration. The refractive index is documented as 1.549, consistent with conjugated unsaturated systems [2]. Reactivity includes susceptibility to enzymatic hydrolysis by soluble epoxide hydrolase (sEH), which would open the epoxide to form dihydroxy derivatives, and potential intramolecular cyclization between the carboxylic acid and hydroxyl groups under catalytic conditions. Unlike 5,6-EET (which is highly unstable), the 8,9-epoxide ring in this molecule is relatively stable, but the added C11-hydroxyl introduces new reaction pathways, such as glucuronidation or sulfation in biological systems [3] [6] [7].
11-Hydroxy-8,9-epoxyeicosatrienoic acid is structurally and functionally distinct from canonical EETs:
Structural Divergence: Unlike typical EETs (e.g., 8,9-EET, C₂₀H₃₂O₃), which possess only an epoxide group, this compound features an additional hydroxyl group at C11 [3] [5]. This modification alters its electronic properties and hydrogen-bonding capacity. The presence of both epoxide and hydroxyl groups creates a unique pharmacophore compared to 14,15-EET or 11,12-EET, which lack hydroxylation.
Functional Specialization: While most EETs act as vasodilators (e.g., 11,12-EET and 14,15-EET activate BKCa channels in vascular smooth muscle), 11-hydroxy-8,9-EET exhibits antagonistic properties. It is metabolized in situ by vascular tissues to 11,12,20-trihydroxy-eicosa-8(Z)-enoic acid (11,12,20-THE8ZE), a selective inhibitor of 11,12-EET-induced relaxation in bovine coronary arteries [3]. This contrasts sharply with 8,9-EET itself, which promotes vasodilation and inhibits B-cell antibody production [9].
Metabolic Fate: The C11 hydroxyl group redirects metabolism away from typical sEH-mediated hydrolysis. Instead, it undergoes further oxidation or conjugation. This differs from 14,15-EET, which is rapidly hydrolyzed to 14,15-DHET by sEH [6] [8].
Table 2: Functional Comparison with Key EET Regioisomers
Regioisomer | Primary Functions | Metabolic Pathway | Unique Feature |
---|---|---|---|
11-Hydroxy-8,9-EET | Antagonist of 11,12-EET-induced vasodilation; precursor to selective antagonists | Oxidation to trihydroxy derivatives | C11 hydroxyl + C8-C9 epoxide |
8,9-EET | Vasodilation; inhibition of B-cell antibody production [9] | sEH hydrolysis to 8,9-DHET | Standard epoxide |
11,12-EET | Potent vasodilation; anti-inflammatory; activation of BKCa channels [7] | sEH hydrolysis to 11,12-DHET | Most abundant EET in endothelium |
14,15-EET | Vasodilation; angiogenesis; inhibition of NF-κB [7] [8] | sEH hydrolysis to 14,15-DHET | Common substrate for sEH |
This compound represents a biosynthetic intermediate with specialized regulatory roles. In bovine coronary arteries, it is synthesized from arachidonic acid via cytochrome P450 (CYP) epoxygenases and subsequently hydroxylated. Its primary significance lies in its conversion to 11,12,20-THE8ZE, a selective antagonist that blocks 11,12-EET-mediated vascular relaxation without affecting responses to 5,6-EET or 8,9-EET [3]. This regioisomer-specific inhibition is unique among EET metabolites and provides a pharmacological tool to dissect the functions of individual EET pathways. Notably, its action depends on soluble epoxide hydrolase (sEH), as inhibition of sEH (e.g., by t-AUCB) enhances its antagonistic efficacy against 14,15-EET while preserving its effect on 11,12-EET [3]. This positions 11-hydroxy-8,9-epoxyeicosatrienoic acid as a key node in the EET regulatory network, modulating vascular tone through targeted disruption of 11,12-EET signaling.
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: